Ac-His-DPhe(pI)-Arg-Trp-NH2 is a synthetic tetrapeptide that has garnered attention in pharmacological research, particularly in the context of melanocortin receptor activity. This compound is characterized by its unique sequence of amino acids, which includes acetylated histidine (Ac-His), di-phenylalanine with a para-iodine substitution (DPhe(pI)), arginine (Arg), and tryptophan (Trp) at the C-terminus. The compound is classified as a peptide ligand and is primarily studied for its interactions with melanocortin receptors, specifically the melanocortin-3 receptor and melanocortin-4 receptor.
The compound was identified through a series of studies focused on developing selective agonists and antagonists for melanocortin receptors. It belongs to a class of compounds known as peptide ligands, which are important in various biological processes, including appetite regulation and energy homeostasis. The classification of Ac-His-DPhe(pI)-Arg-Trp-NH2 falls under the broader category of bioactive peptides that interact with G protein-coupled receptors (GPCRs) .
The synthesis of Ac-His-DPhe(pI)-Arg-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Ac-His-DPhe(pI)-Arg-Trp-NH2 has a molecular formula of C34H42IN11O5 and features a complex structure characterized by multiple functional groups that contribute to its pharmacological activity. The presence of an iodine atom on the phenylalanine residue enhances its binding affinity to receptors.
The molecular weight of Ac-His-DPhe(pI)-Arg-Trp-NH2 is approximately 735.56 g/mol. The structural arrangement allows for specific interactions with melanocortin receptors, influencing their activation states .
Ac-His-DPhe(pI)-Arg-Trp-NH2 undergoes several chemical reactions typical of peptides, including hydrolysis in aqueous environments and potential oxidation reactions due to the presence of aromatic residues.
The mechanism of action for Ac-His-DPhe(pI)-Arg-Trp-NH2 primarily involves its role as a ligand for melanocortin receptors. Upon binding to these receptors, it activates intracellular signaling pathways that regulate various physiological responses.
Ac-His-DPhe(pI)-Arg-Trp-NH2 is typically presented as a white to off-white powder with solubility in polar solvents like water and dimethyl sulfoxide.
Ac-His-DPhe(pI)-Arg-Trp-NH2 has significant potential in pharmacological research due to its selective activity on melanocortin receptors:
The tetrapeptide sequence His-Phe-Arg-Trp represents the minimal active pharmacophore required for melanocortin receptor activation. Scaffolds based on Ac-His-DPhe-Arg-Trp-NH₂ have proven invaluable in structure-activity relationship studies due to their synthetic accessibility and retention of receptor recognition properties. Systematic modifications of this template enable exploration of steric, electronic, and conformational determinants governing receptor selectivity and efficacy [3] [4] [7]. For instance, replacement of L-phenylalanine with D-phenylalanine enhances metabolic stability while preserving agonist potency, establishing this inversion as a key strategy in developing melanocortin therapeutics [4] [8].
Table 1: Pharmacological Profiles of Modified Tetrapeptides Based on Ac-His-DPhe-Arg-Trp-NH₂
Modification Position | Example Modification | Effect on MC3R | Effect on MC4R | Selectivity Outcome |
---|---|---|---|---|
DPhe⁷ para-substitution | DPhe(pI) | Partial agonist/antagonist | Full agonist | MC3R antagonist / MC4R agonist |
DPhe⁷ meta-substitution | DPhe(3-I) | Agonist | Agonist | Reduced MC3R efficacy |
DPhe⁷ alkyl substitution | DPhe(p-tBu) | Antagonist | Weak agonist | Dual antagonism |
Tryptophan⁹ substitution | Thiopyridyl-Ala⁹ | Reduced potency | Reduced potency | MC4R selectivity loss |
Histidine⁶ substitution | Tic⁶ | Agonist | Agonist | Enhanced MC4R selectivity |
The His-Phe-Arg-Trp motif is evolutionarily conserved across melanocortin peptides and forms the essential molecular interface with melanocortin receptors. Site-directed mutagenesis studies reveal critical interactions: the imidazole ring of histidine forms a salt bridge with glutamic acid 94 (melanocortin receptor type 1 numbering), the phenylalanine side chain engages in hydrophobic packing with transmembrane domain 6 residues, the guanidinium group of arginine interacts with aspartic acid 117/121, and the indole ring of tryptophan participates in π-stacking interactions [3] [5] [10]. The Arg-Trp dipeptide segment is particularly crucial for agonist efficacy, as truncation or modification disrupts receptor activation despite retained binding affinity [3] [10]. The core tetrapeptide alone exhibits weak binding (micromolar range) but serves as the foundation for developing high-affinity ligands through strategic modifications [4] [7].
Table 2: Binding Affinities (Ki, nM) of Endogenous Melanocortins at Human Receptor Subtypes
Ligand | MC1R | MC3R | MC4R | MC5R | Primary Receptor Target |
---|---|---|---|---|---|
α-MSH | 0.03-5.97 | 15.5-50.04 | 26-900 | 125.3-8240 | Pan-agonist |
β-MSH | 0.86-1.17 | 10.64-23.2 | 8.18-376 | 76.9-14400 | MC4R preference |
γ₁-MSH | 2.68-2.75 | 7.06-11 | 1300-29000 | 552-42600 | MC3R selective |
ACTH | Not reported | Low affinity | 0.12-19 | Low affinity | MC2R primary |
Halogenation at the para-position of the D-phenylalanine residue represents a strategic approach to modulate ligand-receptor interactions. Iodination, in particular, introduces substantial steric bulk (van der Waals radius: 1.98 Å) while maintaining moderate hydrophobicity (π value: 1.12). This modification probes receptor tolerance for large substituents in a region corresponding to transmembrane domain 6 and extracellular loop 3 [4]. Molecular modeling suggests that para-iodo-D-phenylalanine induces distinct conformational changes in melanocortin receptor type 3 that disrupt G protein coupling efficiency, converting full agonists into partial agonists or antagonists while minimally affecting melanocortin receptor type 4 activation [4] [8]. This divergent effect provides critical insights into structural differences between melanocortin receptor type 3 and melanocortin receptor type 4 in regions governing receptor activation rather than ligand binding per se [4] [6].
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8